molecular formula C22H17NO2 B8504225 2-(4-Benzyloxyphenoxy)quinoline

2-(4-Benzyloxyphenoxy)quinoline

Cat. No.: B8504225
M. Wt: 327.4 g/mol
InChI Key: JLJCUGQBTWIIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzyloxyphenoxy)quinoline is a useful research compound. Its molecular formula is C22H17NO2 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

2-(4-phenylmethoxyphenoxy)quinoline

InChI

InChI=1S/C22H17NO2/c1-2-6-17(7-3-1)16-24-19-11-13-20(14-12-19)25-22-15-10-18-8-4-5-9-21(18)23-22/h1-15H,16H2

InChI Key

JLJCUGQBTWIIKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=NC4=CC=CC=C4C=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 50 ml of dimethylsulfoxide, 12 g of hydroquinone monobenzyl ether, 8.2 g of 2-chloroquinoline and 8.3 g of potassium carbonate were dissolved and the mixture was heated at 150° to 160° C. for 4 hours to react them. After cooling, the reaction mixture was poured into water and the product was extracted with ether for several times and the ether layer was washed with an aqueous solution of sodium hydroxide and then with water and the ether layer was dehydrated over sodium sulfate. The solvent was distilled off. The resulting crude crystal was washed with diisopropyl ether to obtain 12 g (yield 75%) of 2-(4-benzyloxyphenoxy)quinoline. All of the intermediate was dissolved in 200 ml of a mixed solvent of tetrahydrofuran and ethanol (5:1) and 1.5 g of palladium-carbon type catalyst was added and 880 ml of hydrogen gas was fed into the mixture to carry out the hydrogenation at the atmospheric pressure. After the hydrogenation, the catalyst was separated by a suction filtration and the solvent was distilled off and the residue was washed with chloroform-n-hexane type solvent to obtain 6.3 g (yield 74%) of white crystal of 2-(4-hydroxyphenoxy)quinoline (m.p. 177° C.).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hydroquinone monobenzyl ether
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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